molecular formula C12H16N2O3 B3365269 4-(4-Amino-phenyl)-morpholine-3-carboxylic acid methyl ester CAS No. 1214792-52-5

4-(4-Amino-phenyl)-morpholine-3-carboxylic acid methyl ester

Cat. No.: B3365269
CAS No.: 1214792-52-5
M. Wt: 236.27 g/mol
InChI Key: QMQRBHMVYYOFFG-UHFFFAOYSA-N
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Description

4-(4-Amino-phenyl)-morpholine-3-carboxylic acid methyl ester is a morpholine-derived compound characterized by a phenylamino substituent at the 4-position of the morpholine ring and a methyl ester group at the 3-carboxylic acid position. Its molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol . The compound is of interest in medicinal chemistry due to its structural features:

  • Morpholine ring: Enhances solubility and metabolic stability compared to other heterocycles.
  • Methyl ester: Serves as a prodrug moiety or a synthetic intermediate for further derivatization.

The compound is listed under multiple CAS numbers (e.g., 1214792-52-5 and 2387534-73-6 ), which may reflect different salt forms or stereoisomers.

Properties

IUPAC Name

methyl 4-(4-aminophenyl)morpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)11-8-17-7-6-14(11)10-4-2-9(13)3-5-10/h2-5,11H,6-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQRBHMVYYOFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-phenyl)-morpholine-3-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. For example, nitration of a phenyl ring followed by catalytic hydrogenation can yield the amino group.

    Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution can be carried out using reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Overview

4-(4-Amino-phenyl)-morpholine-3-carboxylic acid methyl ester is a significant organic compound utilized in various scientific research domains, particularly in medicinal chemistry and organic synthesis. This compound features a morpholine ring with an amino group and a carboxylic acid methyl ester group, which contributes to its unique reactivity and potential applications.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases. For instance, derivatives of this compound have been investigated for their potential as anticancer agents and enzyme inhibitors.

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic pathways for creating diverse chemical entities.

Biological Studies

Research has utilized this compound to explore the effects of morpholine derivatives on biological systems. Its interactions with biological targets can provide insights into the mechanisms of action for different therapeutic compounds, aiding in drug discovery and development.

Industrial Applications

The compound may also find applications in the development of new materials and chemical processes within industrial settings. Its unique properties can contribute to innovations in material science and chemical manufacturing.

Case Studies

Several studies have highlighted the applications of this compound:

  • Anticancer Activity : Research demonstrated that derivatives synthesized from this compound exhibit significant antiproliferative activity against cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Inhibition : The compound has been studied for its role as an inhibitor of specific enzymes involved in disease pathways, showcasing its relevance in drug design.
  • Material Science Innovations : Investigations into the use of this compound in creating novel materials have shown promising results, particularly in polymer chemistry.

Mechanism of Action

The mechanism of action of 4-(4-Amino-phenyl)-morpholine-3-carboxylic acid methyl ester would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can interact with various molecular targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Derivatives

Methyl 4-Benzyl-3-morpholinecarboxylate (CAS 212650-44-7)
  • Structure: Features a benzyl group at the 4-position of the morpholine ring instead of the amino-phenyl group.
  • Molecular Formula: C₁₃H₁₇NO₃ (MW: 235.28 g/mol) .
  • Lacks the amino group, reducing hydrogen-bonding capacity compared to the target compound.
Camlipixant (CAS 1621164-74-6)
  • Structure : Contains a difluorophenyl-imidazopyridine substituent linked to the morpholine ring.
  • Molecular Formula : C₂₃H₂₄F₂N₄O₄ (MW: 482.46 g/mol) .
  • Key Differences :
    • The complex substituent imparts selectivity for pharmacological targets (e.g., P2X3 receptors).
    • Demonstrates how morpholine esters can be tailored for specific bioactivity.

Quinoline and Piperazine Derivatives

2-(4-Amino-Phenyl)-Quinoline-4-Carboxylic Acid (B29)
  • Structure: Quinoline core with a 4-amino-phenyl substituent and carboxylic acid group.
  • Replacing the morpholine ring with quinoline alters solubility and electronic properties .
Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1)
  • Structure: Piperazine-linked quinoline ester with a phenyl group.
  • Key Differences :
    • The piperazine spacer introduces flexibility, which may improve binding to protein targets.
    • The absence of a morpholine ring reduces rigidity compared to the target compound .

Heterocyclic Esters with Varied Cores

6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid methyl ester (CAS 1207723-98-5)
  • Structure : Pyrimidine core with halogenated aryl and ester groups.
  • Molecular Formula : C₁₂H₈ClFN₂O₂ (MW: 266.66 g/mol) .
  • Key Differences :
    • Pyrimidine’s smaller ring size increases electrophilicity, favoring nucleophilic substitution reactions.
    • Fluorine and chlorine substituents enhance metabolic stability.
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester (CAS 1089330-66-4)
  • Structure : Thiophene core with multiple electron-withdrawing groups.
  • Key Differences :
    • Sulfonyl and trifluoromethyl groups increase acidity and reactivity.
    • Thiophene’s electron-rich nature contrasts with morpholine’s oxygen-rich ring .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
4-(4-Amino-phenyl)-morpholine-3-carboxylic acid methyl ester Morpholine 4-Amino-phenyl, methyl ester 222.24 High solubility, synthetic versatility
Methyl 4-Benzyl-3-morpholinecarboxylate Morpholine 4-Benzyl, methyl ester 235.28 Increased lipophilicity
2-(4-Amino-Phenyl)-Quinoline-4-Carboxylic Acid (B29) Quinoline 4-Amino-phenyl, carboxylic acid ~285.30 (est.) DNA intercalation potential
Camlipixant Morpholine Imidazopyridine, difluorophenyl 482.46 P2X3 receptor antagonist
6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid methyl ester Pyrimidine Halogenated aryl, methyl ester 266.66 Electrophilic reactivity

Research Findings and Implications

  • Synthetic Utility : The target compound’s methyl ester group is a common handle for hydrolysis or transesterification, as seen in analogous compounds like Methyl 4-Benzyl-3-morpholinecarboxylate .
  • Solubility vs. Bioactivity: Morpholine derivatives generally exhibit better aqueous solubility than quinoline or thiophene analogs, making them favorable for drug delivery .

Biological Activity

4-(4-Amino-phenyl)-morpholine-3-carboxylic acid methyl ester is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a morpholine ring with an amino group at the para position of the phenyl group and a carboxylic acid methyl ester functional group. Its molecular formula is C12H15N2O3, and it has a molecular weight of approximately 221.25 g/mol. The presence of both polar and non-polar characteristics allows it to interact with various biological systems effectively.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Reflux Method : The compound can be synthesized by refluxing 4-(4-aminophenyl)morpholin-3-one with appropriate reagents in a solvent mixture such as methanol and water. This method has yielded high purity and significant yields (up to 92%) under optimized conditions .
  • Alternative Synthetic Routes : Other synthetic strategies may involve the use of coupling reactions and protecting group strategies to ensure the stability of the amino and carboxylic functionalities during the reaction process.

Case Studies

A few notable studies highlight the biological activity of morpholine derivatives:

  • Antiparasitic Activity : A study focusing on dihydroquinazolinone derivatives, which share structural features with morpholines, reported activity against Plasmodium falciparum (the malaria parasite). Modifications in the structure led to enhanced efficacy, indicating that similar modifications in this compound could yield promising results in antiparasitic applications .
  • Inhibition Studies : Research into related compounds has shown that modifications can lead to significant inhibition of key enzymes involved in cancer progression. For example, inhibitors targeting NF-kB pathways have been linked to reduced tumor growth and inflammation markers .

Comparative Analysis

The following table summarizes some key structural features and biological activities of related compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activity
This compoundAmino group at position fourEnhanced solubility; potential for additional biological activityAntimicrobial, anticancer
Dihydroquinazolinone derivativesHeterocyclic modificationsImproved pharmacokinetic profilesAntiparasitic
Morpholine derivativesVarying substituents on the morpholine ringDiverse biological activities depending on substitutionsAnticancer, antimicrobial

Q & A

Q. Critical Factors :

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency but may require ligand optimization to avoid side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Troubleshooting Workflow :

TLC Analysis : Identify byproduct spots during coupling.

LC-MS : Characterize unexpected masses (e.g., +16 Da for oxidation products).

Reaction Optimization : Adjust catalyst loading (1–5 mol%) or temperature gradient .

Advanced Question: How can researchers evaluate the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Prioritize enzymes with morpholine-binding pockets (e.g., kinases, esterases) .
  • Assay Design :
    • Fluorometric Assays : Measure residual activity using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .
    • IC₅₀ Determination : Serial dilutions (0.1–100 µM) with triplicate measurements to calculate inhibition potency .
  • Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) and DMSO controls to exclude solvent effects .

Advanced Question: What computational strategies predict binding modes of this compound with protein targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB: 2JDU) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with catalytic residues) using MOE .

Validation : Compare computational results with experimental IC₅₀ values to refine force field parameters .

Advanced Question: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

  • Data Reconciliation Workflow :
    • Reference Standards : Acquire or synthesize pure samples for NMR/MS cross-validation .
    • Solvent Effects : Note chemical shift variations (e.g., DMSO vs. CDCl₃) in literature comparisons .
    • Collaborative Studies : Share raw data (e.g., JCAMP-DX files) with peer labs for independent verification .

Basic Question: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 150°C (DSC/TGA analysis). Store at –20°C .
  • Photostability : Protect from UV light to prevent ester hydrolysis (confirmed by accelerated aging tests) .
  • pH Sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent morpholine ring cleavage .

Advanced Question: How can researchers optimize synthetic scalability while maintaining enantiomeric purity?

Methodological Answer:

  • Continuous Flow Synthesis : Use microreactors to enhance mixing and reduce reaction time (residence time: 10–30 min) .
  • Chiral Resolution : Employ immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .
  • Process Analytics : In-line FTIR monitors intermediate conversions to minimize batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Amino-phenyl)-morpholine-3-carboxylic acid methyl ester
Reactant of Route 2
4-(4-Amino-phenyl)-morpholine-3-carboxylic acid methyl ester

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